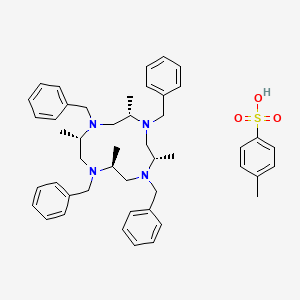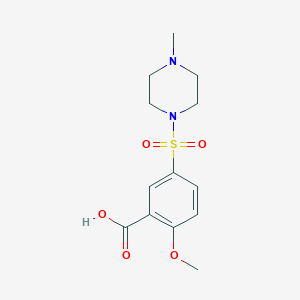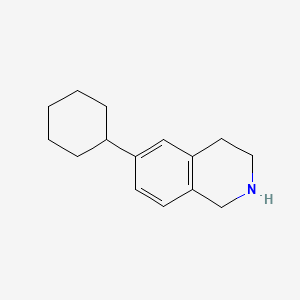
Calcium benzylphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium benzylphthalate is a chemical compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, specifically, is a calcium salt of benzylphthalate, and it has unique properties that make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of calcium benzylphthalate typically involves the reaction of benzylphthalic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is precipitated out of the solution. The general reaction can be represented as: [ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4(\text{COOH})_2 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4(\text{COO})_2) + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where benzylphthalic acid is reacted with calcium carbonate under controlled temperature and pH conditions. The product is then filtered, washed, and dried to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium benzylphthalate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides.
Wissenschaftliche Forschungsanwendungen
Calcium benzylphthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Used in the production of flexible plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of calcium benzylphthalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, calcium ions released from the compound can participate in signaling pathways, influencing cellular activities .
Vergleich Mit ähnlichen Verbindungen
Calcium benzylphthalate can be compared with other phthalates and calcium salts:
Eigenschaften
CAS-Nummer |
23239-68-1 |
|---|---|
Molekularformel |
C30H22CaO8 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
calcium;2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2 |
InChI-Schlüssel |
IJQRJDMNTRRHKB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2] |
Verwandte CAS-Nummern |
2528-16-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


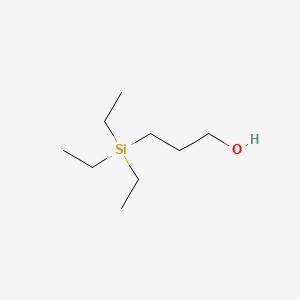

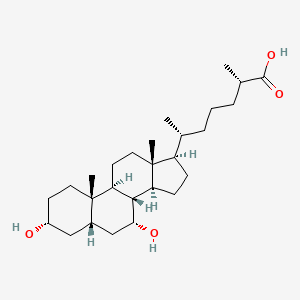
![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)

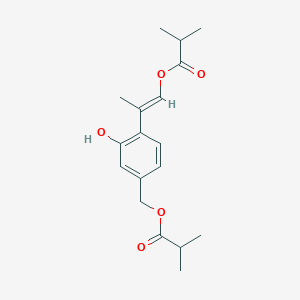

![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)
